5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Description
The compound “5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic heterocyclic compound . This core is substituted with a carbonyl group linked to a 1H-1,2,3-triazol-4-yl moiety, which in turn is substituted with a 2-phenylethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of synthetic strategies and approaches to assemble the pyrazolopyridine system . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolo[4,3-c]pyridine core is a bicyclic structure with nitrogen atoms at specific positions . The 1H-1,2,3-triazol-4-yl moiety is a five-membered ring containing three nitrogen atoms, and the 2-phenylethyl group is a seven-carbon chain with a phenyl (benzene) ring at one end .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups (such as the carbonyl group and the triazole ring) could potentially allow for a variety of chemical transformations .Future Directions
Properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(22-8-7-15-14(11-22)10-18-19-15)16-12-23(21-20-16)9-6-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOHJDQBXDRGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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